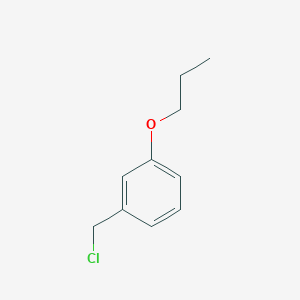

1-(Chloromethyl)-3-propoxybenzene

Beschreibung

1-(Chloromethyl)-3-propoxybenzene is a substituted benzene derivative featuring a chloromethyl (-CH₂Cl) group at position 1 and a propoxy (-OCH₂CH₂CH₃) group at position 3. This compound is structurally characterized by the interplay of an electron-withdrawing chlorine atom and an electron-donating alkoxy group, which influence its reactivity and physicochemical properties. Such compounds are typically intermediates in organic synthesis, pharmaceuticals, or agrochemicals, where the chloromethyl group may serve as a reactive site for further functionalization .

Eigenschaften

Molekularformel |

C10H13ClO |

|---|---|

Molekulargewicht |

184.66 g/mol |

IUPAC-Name |

1-(chloromethyl)-3-propoxybenzene |

InChI |

InChI=1S/C10H13ClO/c1-2-6-12-10-5-3-4-9(7-10)8-11/h3-5,7H,2,6,8H2,1H3 |

InChI-Schlüssel |

PTMGPXXCEYDJFZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCOC1=CC=CC(=C1)CCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Detailed Preparation Methods

Chloromethylation of 3-Propoxybenzene

The primary and most established method for synthesizing 1-(Chloromethyl)-3-propoxybenzene is the chloromethylation of 3-propoxybenzene. This process involves the generation of an electrophilic chloromethylating agent in situ, which then undergoes electrophilic aromatic substitution on the benzene ring.

Reaction Components and Conditions:

| Component | Role | Typical Conditions |

|---|---|---|

| 3-Propoxybenzene | Substrate | - |

| Paraformaldehyde or chloromethyl methyl ether | Source of chloromethyl cation | Acid-catalyzed depolymerization of paraformaldehyde or direct use of chloromethyl methyl ether |

| Hydrochloric acid (HCl) | Acid catalyst and chloromethyl source | Concentrated aqueous solution or gaseous HCl bubbled into reaction mixture |

| Lewis acid catalyst (ZnCl2 or AlCl3) | Catalyst for electrophilic substitution | Typically used in catalytic amounts, reaction temperature 0–50°C |

| Solvent | Medium for reaction | Often acetic acid or dichloromethane |

Mechanism Overview:

Generation of the chloromethyl cation: Paraformaldehyde depolymerizes under acidic conditions to formaldehyde, which is protonated to form a hydroxymethyl cation (+CH2OH). This intermediate rapidly converts to a benzyl carbocation in the presence of acid and chloride ions, yielding the chloromethyl cation (+CH2Cl).

Electrophilic aromatic substitution: The chloromethyl cation attacks the aromatic ring of 3-propoxybenzene preferentially at the meta position relative to the propoxy substituent, forming this compound.

Workup and purification: After reaction completion, the mixture is cooled, extracted (e.g., with methylene chloride), washed with sodium bicarbonate and water, dried, and purified by silica gel chromatography or distillation.

Representative Experimental Parameters:

| Parameter | Typical Value/Range |

|---|---|

| Temperature | 0–50°C (commonly ~50°C) |

| Reaction time | 6–8 hours |

| Catalyst loading | 5–10 mol% ZnCl2 or AlCl3 |

| Acid concentration | Concentrated HCl or 50% H2SO4 for enhanced catalysis |

| Solvent | Acetic acid or dichloromethane |

This method is supported by literature describing chloromethylation of similarly substituted benzenes, where zinc chloride and hydrochloric acid catalyze the reaction efficiently to yield chloromethylated products with good selectivity and yields.

Alternative Chloromethylation Approaches

Use of Chloromethyl Methyl Ether (CMME)

Chloromethyl methyl ether can be used as a chloromethylating agent, reacting with 3-propoxybenzene in the presence of Lewis acids like zinc chloride. This reagent generates the chloromethyl cation under acidic conditions, facilitating substitution. However, due to toxicity and carcinogenicity concerns of CMME, its use is limited.

Environmentally Friendly and Efficient Processes

Recent advances have introduced processes that minimize biphasic reactions and reduce hazardous byproducts. For example, a process involving in situ generation of chloromethylating agents in a suitable solvent system allows chloromethylation at relatively low temperatures (5–6°C), improving purity and yield while simplifying workup. The reaction involves continuous hydrogen chloride gas addition and subsequent neutralization steps.

This approach can be adapted for 3-propoxybenzene chloromethylation by:

- Cooling the reaction mixture to 5–6°C.

- Adding acetic acid and substrate under stirring.

- Bubbling hydrogen chloride gas for several hours.

- Purging excess HCl with nitrogen.

- Extracting and purifying the chloromethylated product.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Chloromethylation with paraformaldehyde + HCl + ZnCl2 | Classical method, well-established | High selectivity, scalable | Requires careful control of conditions, hazardous reagents |

| Chloromethyl methyl ether (CMME) method | Direct chloromethyl donor | Efficient chloromethylation | Toxicity and carcinogenicity of CMME limits use |

| Low-temperature HCl gas bubbling process | Environmentally friendly, low temp | High purity, minimal effluent | Requires specialized gas handling and temperature control |

Analyse Chemischer Reaktionen

1-(Chloromethyl)-3-propoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.

The major products formed from these reactions depend on the reagents and conditions used. For instance, nucleophilic substitution with hydroxide yields 3-propoxybenzyl alcohol, while oxidation with potassium permanganate produces 3-propoxybenzoic acid.

Wissenschaftliche Forschungsanwendungen

1-(Chloromethyl)-3-propoxybenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the preparation of polymers and resins with specific properties.

Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Industrial Applications: The compound is utilized in the production of specialty chemicals and as a precursor in the manufacture of dyes and pigments.

Wirkmechanismus

The mechanism of action of 1-(Chloromethyl)-3-propoxybenzene in chemical reactions involves the activation of the benzene ring by the electron-donating propoxy group, which facilitates electrophilic substitution reactions. The chloromethyl group acts as a reactive site for nucleophilic attack, leading to various substitution products .

In biological systems, the compound may interact with enzymes and proteins through covalent modification of amino acid residues, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

Table 1. Structural and Spectroscopic Comparison

Table 2. Toxicity and Regulatory Profiles

| Compound | Hazard Profile | Regulatory Notes | References |

|---|---|---|---|

| Bis(Chloromethyl)Ether | Carcinogenic | Restricted industrial use | |

| 1-(Chloromethyl)-3-methylbenzene | Significant new uses | EPA reporting required |

Research Findings

- Pharmaceutical Applications : Chloromethyl groups are utilized in antibody-drug conjugates (ADCs) for targeted therapy, as seen in 1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indole dimers .

- Synthetic Utility : The chloromethyl group in this compound can undergo nucleophilic substitution to introduce amines, thiols, or other functional groups.

- Environmental Impact : Alkoxy groups like propoxy may enhance biodegradability compared to fully halogenated analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.